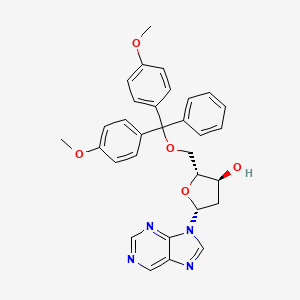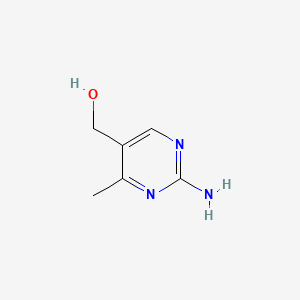
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a cyanomethyl group and two methyl groups at the 3 and 5 positions on the benzene ring. Anthranilic acid derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) typically involves the introduction of the cyanomethyl group and the methyl groups onto the anthranilic acid core. One common method is the alkylation of anthranilic acid with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the desired product with high purity. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyanomethyl group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: The parent compound with similar structural features but without the cyanomethyl and methyl groups.
N-Phenylanthranilic acid: Another derivative with a phenyl group instead of the cyanomethyl group.
2-Aminobenzoic acid: A simpler analog with only an amino group and a carboxylic acid group on the benzene ring.
Uniqueness
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity. The methyl groups at positions 3 and 5 also influence its steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
100060-25-1 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.229 |
IUPAC-Name |
2-(cyanomethylamino)-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-8(2)10(13-4-3-12)9(6-7)11(14)15/h5-6,13H,4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QVGFHXOMVHOBLY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NCC#N)C |
Synonyme |
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



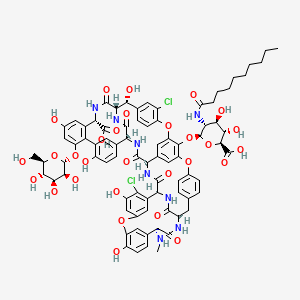
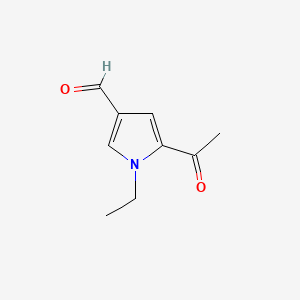
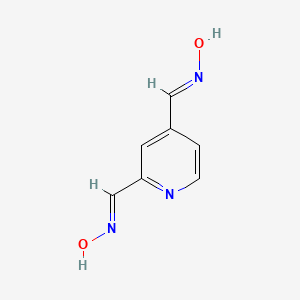

![A[5/']P6[5/']A Ammonium salt](/img/structure/B563978.png)
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol](/img/structure/B563979.png)
![Isoxazolo[5,4-f]indolizine](/img/structure/B563980.png)
